quinazolin-4(3H)-one-2-propanoic acid
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Overview
Description
3-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid is a compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine. This reaction leads to the formation of 2-substituted-3,1-(4H)-benzoxazin-4-one derivatives, which can be further transformed into the desired quinazolinone compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazolinone ring into dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
3-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Mechanism of Action
The mechanism of action of 3-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid involves its interaction with specific molecular targets. For instance, as an H+/K±ATPase inhibitor, the compound binds to the enzyme’s active site, preventing the exchange of hydrogen and potassium ions, thereby reducing gastric acid secretion . This mechanism is similar to that of proton pump inhibitors used in the treatment of gastric ulcers and gastroesophageal reflux disease (GERD).
Comparison with Similar Compounds
Similar Compounds
4-Oxo-3,4-dihydroquinazoline: This compound shares the quinazolinone core structure but lacks the propionic acid side chain.
2-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-benzoic acid: Similar in structure but with a benzoic acid moiety instead of a propionic acid group.
Uniqueness
The presence of the propionic acid side chain in 3-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid imparts unique chemical properties, such as increased solubility and potential for forming hydrogen bonds, which can influence its biological activity and pharmacokinetic profile .
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-(4-oxo-4aH-quinazolin-2-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4,7H,5-6H2,(H,14,15) |
InChI Key |
IQSLJHUQDPCAON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=NC2=O)CCC(=O)O)C=C1 |
Origin of Product |
United States |
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